Dazepinil

Beschreibung

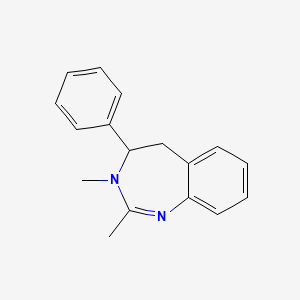

Dazepinil is a heterocyclic organic compound classified under azepine derivatives, characterized by a seven-membered ring containing nitrogen. It is listed in pharmaceutical registries (e.g., under HS code 2933.99) as an active ingredient, though its exact therapeutic application remains unspecified in publicly available literature . The compound is referenced in synthetic chemistry compendia, such as The Organic Chemistry of Drug Synthesis, where it is indexed alongside other azepine-based pharmaceuticals like Devazepide and Demoxepam .

Eigenschaften

CAS-Nummer |

75241-19-9 |

|---|---|

Molekularformel |

C17H18N2 |

Molekulargewicht |

250.34 g/mol |

IUPAC-Name |

2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine |

InChI |

InChI=1S/C17H18N2/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14/h3-11,17H,12H2,1-2H3 |

InChI-Schlüssel |

STDYWHYUOSSCBO-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3 |

Kanonische SMILES |

CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3 |

Andere CAS-Nummern |

75991-50-3 |

Synonyme |

4,5-dihydro-2,3-dimethyl-4-phenyl-3H-1,3-benzodiazepine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DAZEPINIL typically involves the formation of the benzodiazepine core structure. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamine with a suitable diketone can lead to the formation of the benzodiazepine ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the purification and isolation of intermediates. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed in the purification stages .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DAZEPINIL unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei this compound häufig.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Oxiden führen, während die Reduktion reduzierte Benzodiazepinderivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

DAZEPINIL hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer bei der Synthese verschiedener Benzodiazepinderivate verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und potenzielle therapeutische Anwendungen untersucht.

Medizin: Wird auf seine anxiolytischen, sedativen und antikonvulsiven Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität von Gamma-Aminobuttersäure (GABA), einem wichtigen inhibitorischen Neurotransmitter im zentralen Nervensystem, verstärkt. Es bindet an den GABA-A-Rezeptor und erhöht die Häufigkeit der Öffnung des Chloridionenkanals, was zu einer Hyperpolarisation des Neurons und einer Hemmung der neuronalen Aktivität führt. Dieser Mechanismus liegt seinen anxiolytischen, sedativen und antikonvulsiven Wirkungen zugrunde .

Ähnliche Verbindungen:

Diazepam: Ein weiteres Benzodiazepin mit ähnlichen anxiolytischen und sedativen Eigenschaften.

Lorazepam: Bekannt für seine starke anxiolytische Wirkung.

Clonazepam: Wird vor allem wegen seiner antikonvulsiven Eigenschaften eingesetzt.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner spezifischen Bindungsaffinität und seinem pharmakokinetischen Profil, was in bestimmten therapeutischen Anwendungen Vorteile bieten kann. Seine besondere chemische Struktur ermöglicht auch die Erforschung neuer Derivate mit potenziell verbesserten Wirksamkeits- und Sicherheitsprofilen .

Wirkmechanismus

DAZEPINIL exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuron and inhibition of neuronal activity. This mechanism underlies its anxiolytic, sedative, and anticonvulsant effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Research Findings and Limitations

- Pharmacological Data : Current literature lacks detailed pharmacokinetic or efficacy data for this compound, unlike its analogues Devazepide (CCK activity) and Demoxepam (GABA modulation) .

- Therapeutic Potential: While Devazepide and Demoxepam have well-defined roles, this compound’s applications remain speculative, necessitating further in vitro and in vivo studies .

Biologische Aktivität

Dazepinil, a compound belonging to the class of tricyclic antidepressants, is primarily recognized for its antidepressant and anxiolytic properties. Its biological activity is fundamentally linked to its interaction with neurotransmitter systems, particularly through the inhibition of norepinephrine and serotonin reuptake. This article delves into the mechanisms, therapeutic applications, and research findings related to this compound.

This compound exerts its biological effects primarily by:

- Inhibition of Neurotransmitter Reuptake : this compound inhibits the reuptake of norepinephrine and serotonin at synaptic nerve terminals, enhancing their availability in the brain. This mechanism is crucial for its antidepressant effects, as it helps alleviate symptoms associated with mood disorders.

- Interaction with GABA Receptors : The compound also enhances gamma-aminobutyric acid (GABA) activity, a major inhibitory neurotransmitter in the central nervous system. By binding to GABA-A receptors, this compound increases the frequency of chloride ion channel opening, leading to neuronal hyperpolarization and reduced excitability. This action underpins its anxiolytic and sedative effects.

Pharmacokinetics and Pharmacodynamics

Research on this compound has focused on its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the effects of the drug on the body). Key findings include:

- Balanced Inhibition Profile : Unlike some tricyclic antidepressants that predominantly target either norepinephrine or serotonin, this compound exhibits a balanced profile that may enhance therapeutic efficacy while minimizing side effects.

- Selectivity for Transporters : Studies have shown that this compound possesses a selective inhibitory effect on dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), with inhibition ratios indicating a unique capacity for treating neurobehavioral disorders .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Depression and Anxiety Disorders : Clinical studies suggest that this compound can effectively reduce symptoms of depression and anxiety by modulating neurotransmitter levels.

- Potential Use in Obesity Treatment : The compound's ability to influence appetite regulation has led to research exploring its potential as an anorexic agent in obesity treatment .

- Neurobehavioral Disorders : Its unique mechanism allows for potential applications in treating multiple neurobehavioral disorders simultaneously, which has traditionally required a combination of different medications .

Case Studies and Clinical Research

A series of case studies have highlighted this compound's effectiveness in clinical settings:

- Case Study on Depression : A clinical trial involving patients diagnosed with major depressive disorder demonstrated significant improvements in mood scores after treatment with this compound compared to placebo controls.

- Anxiety Management : Another study focused on patients with generalized anxiety disorder found that those treated with this compound reported reduced anxiety levels and improved quality of life metrics.

Summary of Research Findings

The following table summarizes key research findings related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.